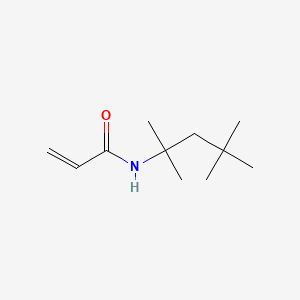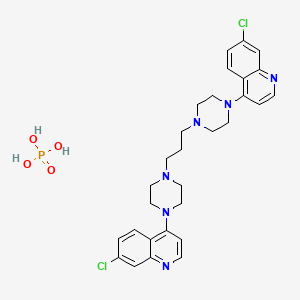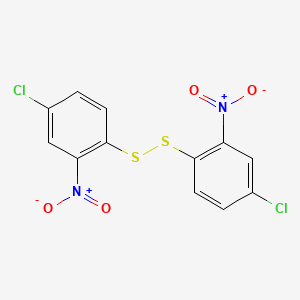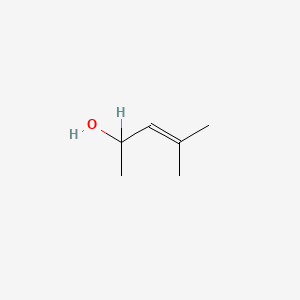
4-甲基-3-戊烯-2-醇
描述
4-Methyl-3-penten-2-ol is an organic compound with the molecular formula C6H12O . It is also known by other names such as 3-Penten-2-ol, 4-methyl-, and 4-Methylpent-3-en-2-ol . It is a constituent of the kiwi fruit .
Synthesis Analysis
The synthesis of 4-Methyl-3-penten-2-ol involves a reaction process where acetaldehyde is completely converted . The reaction liquid is then pumped out, filtered, and the filtrate is rectified to obtain 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol . The molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol is 4:1 .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-penten-2-ol can be represented by the InChI string: InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 . The molecular weight of this compound is approximately 100.1589 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-penten-2-ol include a molecular weight of 100.159 Da and a monoisotopic mass of 100.088814 Da .科学研究应用
合成改进
4-甲基-3-戊烯-2-醇一直是合成化学领域的研究对象。研究人员探索了改进的合成方法,重点是提高工业生产的产量。例如,Xiao-xiang(2009)改进了合成4-甲基-3-癸烯-5-醇的条件和途径,这是与4-甲基-3-戊烯-2-醇密切相关的化合物,突显了其增加工业可扩展性的潜力 (Li Xiao-xiang, 2009)。
催化和化学反应
该化合物已被用于涉及催化和化学反应的研究。例如,Qian等人(2004)研究了铂催化的γ-羟基烯烃的氢烷氧化反应,包括类似于4-甲基-3-戊烯-2-醇的化合物,以形成环醚。这项研究展示了该化合物在开发新的催化过程中的相关性 (Hua Qian, Xiaoqing Han, R. Widenhoefer, 2004)。
聚合和材料科学
在材料科学中,4-甲基-3-戊烯-2-醇被用于聚合研究。Gao等人(2011)聚合了4-甲基-1-戊烯,这是一种结构相关的化合物,展示了其在创造具有低玻璃转变温度等独特性能的新聚合材料中的应用 (Haiyang Gao, Jin Pan, Lihua Guo, Dongjie Xiao, Qing Wu, 2011)。
能量存储应用
在能量存储领域,从类似于4-甲基-3-戊烯-2-醇的化合物衍生的聚合物聚-4-甲基-1-戊烯已被探讨其在电容器中的潜力。Ghule等人(2021)强调了其介电性能,与常用材料相当,使其成为高密度能量存储应用的有前途的候选材料 (B. Ghule, M. Laad, Amit K. Tiwari, 2021)。
环境和大气研究
该化合物还在环境和大气化学中发挥作用。Gai等人(2011)对类似不饱和醇与大气成分如Cl原子和O3的气相反应动力学的研究提供了有关大气过程和这些化合物潜在环境影响的见解 (Yanbo Gai, Maofa Ge, Weigang Wang, 2011)。
属性
IUPAC Name |
4-methylpent-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXPNBHKSWHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4325-82-0 | |
| Record name | 3-Penten-2-ol, 4-methyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4325-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylpent-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-Methyl-3-penten-2-ol?
A1: 4-Methyl-3-penten-2-ol is an allylic alcohol. Its structure is characterized by:
Q2: How does the structure of 4-Methyl-3-penten-2-ol lend itself to Diels-Alder reactions?
A2: While 4-Methyl-3-penten-2-ol itself is not a diene, under acidic conditions, it can generate an allyl cation. This allyl cation can participate in Diels-Alder reactions with dienes like cyclopentadiene and cyclohexadiene. This unique reactivity was demonstrated in a study where 4-Methyl-3-penten-2-ol reacted with cyclopentadiene in a two-phase system to yield a mixture of allylcyclopentenols and norbornenylcarbinols. [1]
Q3: What is significant about the acid-catalyzed reactions of 4-Methyl-3-penten-2-ol with dienes?
A3: These reactions, conducted in a two-phase system (aqueous acid and an organic solvent), offer a novel pathway for Diels-Alder additions. [1] The use of an acidic two-phase system allows for milder reaction conditions and often leads to unique selectivities compared to traditional Diels-Alder methodologies.
Q4: Can you provide an example of the synthetic utility of 4-Methyl-3-penten-2-ol in organic synthesis?
A4: Absolutely. 4-Methyl-3-penten-2-ol is a valuable precursor for the synthesis of dimethylated limonenes and α-terpineol. A one-pot synthesis was achieved through a dehydrative cyclodimerization reaction using p-toluenesulfonic acid in a two-phase system. [2]
Q5: Are there any catalytic applications of 4-Methyl-3-penten-2-ol?
A5: 4-Methyl-3-penten-2-ol is often used as a model substrate for studying the selectivity of catalysts. For example, it has been employed to understand the hydrogenation activity of anchored montmorillonite-bipyridine-palladium(II) acetate, revealing insights into the influence of olefin structure on reactivity. [3]
Q6: Beyond Diels-Alder chemistry and catalysis, what other reactions is 4-Methyl-3-penten-2-ol known for?
A6: 4-Methyl-3-penten-2-ol can undergo photooxygenation, leading to the formation of hydroperoxides. These intermediates are versatile and can be further transformed into various valuable compounds. In one study, photooxygenation of 4-Methyl-3-penten-2-ol followed by Lewis acid-catalyzed peroxyacetalization was successfully employed to synthesize a series of antimalarial 1,2,4-trioxanes. [4]
Q7: What are some environmental considerations regarding 4-Methyl-3-penten-2-ol?
A7: While specific data on the environmental impact of 4-Methyl-3-penten-2-ol might be limited, its use in chemical processes necessitates responsible waste management practices. Exploring alternative synthetic routes or employing 4-Methyl-3-penten-2-ol derivatives with reduced environmental impact could be areas of future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

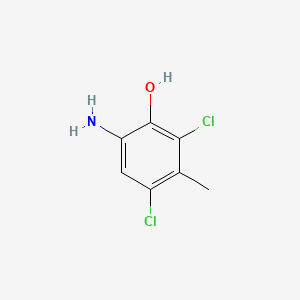
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)

